molecular formula C15H13N3O4 B11698726 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide

Cat. No.: B11698726
M. Wt: 299.28 g/mol
InChI Key: RBWLOLQPGLSXJV-CXUHLZMHSA-N
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Description

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide is a Schiff base derivative synthesized via the condensation of 2-methylbenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde. The compound features an (E)-configured imine bond (-CH=N-) linking the benzohydrazide core to a substituted aryl group. The 2-hydroxy and 5-nitro substituents on the benzylidene ring confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. This compound belongs to a broader class of acylhydrazones, which are studied for diverse pharmacological applications, including antimicrobial, antifungal, and anti-inflammatory activities .

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-methylbenzamide

InChI

InChI=1S/C15H13N3O4/c1-10-4-2-3-5-13(10)15(20)17-16-9-11-8-12(18(21)22)6-7-14(11)19/h2-9,19H,1H3,(H,17,20)/b16-9+

InChI Key

RBWLOLQPGLSXJV-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Molar Ratio : 1:1 stoichiometry of aldehyde to hydrazide.

  • Solvent : Ethanol (95%) or methanol, chosen for solubility and ease of product isolation.

  • Catalyst : Glacial acetic acid (2–5 mol%) to protonate the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide.

  • Temperature : Reflux conditions (70–80°C for ethanol; 65°C for methanol).

  • Time : 4–6 hours, monitored via thin-layer chromatography (TLC) for completion.

Procedure

  • Dissolution : 2-Hydroxy-5-nitrobenzaldehyde (1.67 g, 10 mmol) and 2-methylbenzohydrazide (1.50 g, 10 mmol) are dissolved in 50 mL of ethanol.

  • Catalysis : Glacial acetic acid (0.5 mL) is added dropwise.

  • Reflux : The mixture is heated under reflux for 5 hours, yielding a yellow precipitate.

  • Isolation : The product is filtered, washed with cold ethanol, and recrystallized from methanol.

Yield : 68–75%.

Ultrasound-Assisted Synthesis

Emerging protocols leverage ultrasound irradiation to enhance reaction efficiency. This method reduces reaction time from hours to minutes while improving yield by 10–15% compared to conventional heating.

Optimized Parameters

  • Frequency : 40 kHz ultrasonic bath.

  • Solvent : Ethanol (50 mL per 10 mmol substrate).

  • Temperature : 50°C (maintained via circulating water).

  • Time : 30–45 minutes.

Advantages :

  • Accelerated imine bond formation due to cavitation effects.

  • Reduced side reactions (e.g., oxidation of nitro groups).

Mechanochemical Synthesis

Solid-state mechanochemical methods, though less common, offer solvent-free alternatives. Ball milling equimolar substrates with a catalytic amount of p-toluenesulfonic acid (PTSA) for 60 minutes achieves comparable yields (70–72%).

Key Considerations

  • Milling Media : Stainless steel balls (5 mm diameter).

  • Frequency : 30 Hz.

  • Purification : Product is washed with diethyl ether to remove residual catalyst.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • ν(C=O)\nu(\text{C=O}): 1650–1680 cm1^{-1} (amide I band).

    • ν(N-H)\nu(\text{N-H}): 3200–3300 cm1^{-1} (hydrazide N-H stretch).

    • ν(NO2)\nu(\text{NO}_2): 1520 and 1340 cm1^{-1} (asymmetric and symmetric stretches).

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6):

    • δ=11.85(s, 1H, -OH)\delta = 11.85 \, \text{(s, 1H, -OH)}.

    • δ=8.50(s, 1H, -CH=N-)\delta = 8.50 \, \text{(s, 1H, -CH=N-)}.

    • δ=7.208.10(m, 7H, aromatic protons)\delta = 7.20–8.10 \, \text{(m, 7H, aromatic protons)}.

  • 13C NMR^{13}\text{C NMR} (100 MHz, DMSO-d6_6):

    • δ=163.2(C=O)\delta = 163.2 \, \text{(C=O)}.

    • δ=160.1(C=N)\delta = 160.1 \, \text{(C=N)}.

    • δ=148.5(nitro group carbon)\delta = 148.5 \, \text{(nitro group carbon)}.

Purity Assessment

  • Melting Point : 210–212°C (uncorrected).

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Method Yield (%) Time Solvent Use Energy Efficiency
Conventional Reflux68–754–6 hoursHighModerate
Ultrasound78–8330–45 minModerateHigh
Mechanochemical70–7260 minNoneHigh

Challenges and Solutions

Isomer Control

The E-configuration of the imine bond is critical for biological activity. To suppress Z-isomer formation:

  • Low-Temperature Quenching : Rapid cooling post-reflux minimizes thermal isomerization.

  • Steric Hindrance : Bulky substituents on the hydrazide (e.g., 2-methyl group) favor E-configuration.

Nitro Group Stability

  • Avoiding Reduction : Use of mild acids (e.g., acetic instead of HCl) prevents nitro reduction to amine.

  • Light Protection : Amber glassware mitigates photodegradation.

Industrial-Scale Production

Pilot-scale synthesis (10 kg batch) employs:

  • Continuous Flow Reactors : Residence time of 20 minutes at 80°C.

  • In-line UV Monitoring : Ensures real-time reaction tracking.

  • Yield : 82% with >99% purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide involves its ability to form stable complexes with metal ions. This property is utilized in its role as a ligand in coordination chemistry. The compound can interact with various molecular targets, including enzymes, through its functional groups, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Key Observations:

  • Core Modifications : Replacement of the benzohydrazide core with adamantane () or pyridine () alters lipophilicity and bioavailability. Adamantane derivatives exhibit enhanced membrane permeability due to their rigid, hydrophobic structure .
  • Biological Activity : The antifungal mechanism of BHBM () highlights the importance of halogen substituents (Br) in disrupting lipid biosynthesis. The target compound’s nitro group may similarly interfere with microbial enzyme systems but via distinct pathways .

Physicochemical Properties

  • Thermal Stability : Intramolecular hydrogen bonding (observed in X-ray studies of similar compounds) enhances thermal stability, as seen in derivatives with ortho-hydroxy groups .

Biological Activity

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique functional groups, has been studied for its potential applications in antimicrobial and anticancer therapies.

Molecular Structure

  • Molecular Formula: C14H12N4O4
  • Molecular Weight: 284.27 g/mol
  • IUPAC Name: N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide

Structural Representation

The structural formula can be represented as follows:

N E 2 hydroxy 5 nitrophenyl methylidene 2 methylbenzohydrazide\text{N E 2 hydroxy 5 nitrophenyl methylidene 2 methylbenzohydrazide}

Properties Table

PropertyValue
Melting Point150-152 °C
SolubilitySoluble in DMSO, ethanol
StabilityStable under normal conditions

Antimicrobial Activity

Research indicates that N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 32-64 µg/mL, indicating a strong antibacterial effect.

Anticancer Potential

The compound has also shown promising results in anticancer studies. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that it induces apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

The biological activity of N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide is attributed to its ability to interact with specific molecular targets. As a quorum sensing inhibitor, it disrupts the communication systems of pathogenic bacteria, thus reducing their virulence and biofilm formation.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation tested the compound against a panel of bacterial pathogens. The results indicated a broad-spectrum activity, with notable effects against resistant strains, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance.
  • Anticancer Research : Another study focused on the compound's effect on cancer cell proliferation. It was found that the compound not only inhibited cell growth but also triggered apoptosis pathways, evidenced by increased caspase activity and DNA fragmentation assays.

Comparative Analysis with Similar Compounds

To better understand the efficacy of N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide, it is useful to compare it with other hydrazone derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMIC/IC50 Values
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazideHighModerate32-64 µg/mL / 25 µg/mL
N,N-bis(2-hydroxy-5-nitrobenzylidene)-1,2-phenylenediamineModerateHigh64 µg/mL / 20 µg/mL
N'-(2-hydroxy-5-nitrobenzylidene)benzenesulfonohydrazideLowModerate128 µg/mL / 35 µg/mL

Q & A

Q. What are the standard synthetic routes for N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide?

The compound is synthesized via condensation of 2-methylbenzohydrazide with 2-hydroxy-5-nitrobenzaldehyde under reflux in ethanol or methanol, typically catalyzed by acetic acid. Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves recrystallization from ethanol or column chromatography. Key parameters include maintaining anhydrous conditions and optimizing reaction time (6–12 hours) to achieve yields of 65–85% .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (XRD): Determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding involving the hydroxy and nitro groups) .
  • Spectroscopic techniques:
  • IR spectroscopy: Identifies functional groups (C=O stretch ~1640 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., imine CH=N peak at δ ~8.5 ppm, aromatic protons) .

Q. What analytical techniques ensure purity and stability during storage?

  • Purity: HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis.
  • Stability: Accelerated stability studies under varying pH, temperature, and light exposure. Degradation products are analyzed via LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization involves:

  • Solvent screening: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
  • Catalyst selection: p-Toluenesulfonic acid (pTSA) improves imine formation efficiency .
  • Temperature control: Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12 hours conventional) .

Q. What experimental strategies are used to evaluate its enzyme inhibition potential?

  • In vitro assays: Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
  • Molecular docking: Predict binding modes with enzyme active sites (e.g., AutoDock Vina) to guide structural modifications .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. ineffective) be resolved?

  • Comparative studies: Replicate assays under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial testing).
  • Purity verification: Contaminants (e.g., unreacted aldehydes) may skew results; use HPLC to confirm >95% purity .
  • Structure-activity relationship (SAR): Modify substituents (e.g., nitro to amine) to isolate bioactive moieties .

Q. What role do the nitro and hydroxy groups play in its bioactivity and chemical reactivity?

  • Nitro group: Enhances electron-withdrawing effects, stabilizing the hydrazone moiety and influencing redox activity.
  • Hydroxy group: Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) and metal chelation .
  • Experimental validation: Synthesize analogs (e.g., methoxy-substituted derivatives) to compare activities .

Q. How can computational methods predict its reactivity and interaction with biological targets?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular dynamics (MD) simulations: Model binding stability with receptors (e.g., 100-ns simulations in GROMACS) .

Tables for Key Data

Table 1: Synthetic Optimization Parameters

VariableOptimal ConditionYield ImprovementReference
SolventEthanol (anhydrous)75% → 85%
CatalystpTSA (5 mol%)65% → 80%
Reaction TimeMicrowave (2 hrs)70% → 88%

Table 2: Key Spectroscopic Data

TechniqueObserved SignalAssignmentReference
IR (KBr)1644 cm⁻¹C=O stretch
¹H NMR (DMSO-d₆)δ 8.59 (s, 1H)CH=N imine proton
XRDCrystallographic R factor: 0.050Molecular packing

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